Methylnaltrexone, (17S)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
916045-22-2 |
|---|---|
Molecular Formula |
C21H26NO4+ |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(3S,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19+,20+,21-,22+/m1/s1 |
InChI Key |
JVLBPIPGETUEET-UGTAXJHQSA-O |
Isomeric SMILES |
C[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Origin of Product |
United States |
Molecular and Receptor Level Pharmacology of Methylnaltrexone, 17s
μ-Opioid Receptor Selectivity and Binding Kinetics
Methylnaltrexone (B1235389) demonstrates a high degree of selectivity for the μ-opioid receptor (MOR). europa.eueuropa.eu This selectivity is fundamental to its clinical utility, as it primarily targets the receptors responsible for opioid-induced gastrointestinal side effects. nih.gov
Inhibition Constants (Ki) for μ-Opioid Receptors
In vitro studies have consistently shown that methylnaltrexone bromide is a potent antagonist at the μ-opioid receptor. europa.eueuropa.eu The inhibition constant (Ki) for the μ-opioid receptor has been reported to be 28 nM. europa.eueuropa.eu Some studies in cells expressing recombinant human opioid receptors have indicated an even higher affinity, with a Ki of 10 nM for the μ-opioid receptor. nih.gov
Competitive Antagonism Mechanisms
Methylnaltrexone functions as a competitive antagonist at the μ-opioid receptor. mdpi.com This means it binds to the same site on the receptor as opioid agonists but does not activate it, thereby blocking the agonist from binding and exerting its effect. nih.govgoogle.com This competitive antagonism is crucial for reversing the peripheral effects of opioids without precipitating central withdrawal symptoms. nih.gov
Affinity and Potency for Kappa and Delta Opioid Receptors
While methylnaltrexone has the highest affinity for the μ-opioid receptor, it also exhibits some interaction with other opioid receptor subtypes. Its potency for the kappa-opioid receptor (KOR) is approximately 8-fold less than for the μ-opioid receptor, with a reported Ki of 230 nM. europa.eueuropa.eu Other research suggests a 3-fold lower affinity for the κ-opioid receptor compared to the μ-opioid receptor, with a Ki of 30 nM. nih.gov Its affinity for the delta-opioid receptor (DOR) is significantly lower. europa.eueuropa.eu
| Receptor Subtype | Inhibition Constant (Ki) |
| μ-Opioid Receptor (MOR) | 10 nM - 28 nM europa.eueuropa.eunih.gov |
| κ-Opioid Receptor (KOR) | 30 nM - 230 nM europa.eueuropa.eunih.gov |
| δ-Opioid Receptor (DOR) | Much reduced affinity europa.eueuropa.eu |
Receptor-Ligand Interaction Dynamics and Conformational Studies
The interaction between methylnaltrexone and the μ-opioid receptor involves specific molecular bonds. The quaternary amino group at position 17 of methylnaltrexone is believed to form an ionic interaction with the conserved aspartic acid residue (D3.32) within the receptor. nih.gov This interaction is a key determinant of its binding.
Pharmacokinetic and Pharmacodynamic Research in Preclinical Models
Absorption and Systemic Distribution Investigations
The systemic exposure and distribution of Methylnaltrexone (B1235389) have been characterized in various preclinical models, providing foundational knowledge for its clinical application.
Absorption Profiles Across Various Preclinical Administration Routes
Methylnaltrexone exhibits distinct absorption profiles depending on the route of administration. Following subcutaneous injection, it is rapidly absorbed, reaching peak plasma concentrations (Cmax) in approximately 30 minutes. drugbank.com Intravenous administration also leads to rapid systemic availability. nih.gov In contrast, oral administration results in lower and more variable absorption. fda.gov
A study in healthy subjects comparing oral and subcutaneous administration showed that the systemic exposure to methylnaltrexone and its metabolites is greater after oral administration. fda.gov Specifically, the area under the curve (AUC) ratios of the metabolites to the parent drug were significantly higher following a 450 mg oral dose compared to a 12 mg subcutaneous dose. fda.gov
Tissue Distribution Patterns
Preclinical studies indicate that Methylnaltrexone, being a quaternary amine, has a restricted ability to cross the blood-brain barrier. fda.govwikipedia.org This characteristic is central to its mechanism of action, allowing it to antagonize peripheral mu-opioid receptors, such as those in the gastrointestinal tract, without interfering with the central analgesic effects of opioids. nih.govfda.gov
Plasma Protein Binding Characteristics
Methylnaltrexone exhibits low binding to human plasma proteins, with the bound fraction ranging from 11% to 15.3%. drugbank.comfda.govwikipedia.orgfda.gov This minimal binding suggests that a substantial portion of the drug in circulation is free and available to interact with its target receptors. The plasma protein binding of its major metabolites, methylnaltrexone sulfate (B86663), methyl-6α-naltrexol, and methyl-6β-naltrexol, is also relatively low. fda.gov
Table 1: In-Vitro Human Plasma Protein Binding of Methylnaltrexone and its Metabolites
| Compound | Concentration (ng/mL) | Plasma Protein Binding (%) |
|---|---|---|
| Methylnaltrexone | - | 11.0 - 15.3 |
| Methylnaltrexone Sulfate | 1 | 17.7 |
| 10 | 17.3 | |
| 50 | 28.9 | |
| Methyl-6α-naltrexol | 1 | 29.4 |
| 10 | 20.8 | |
| 50 | 24.3 | |
| Methyl-6β-naltrexol | 1 | 41.3 |
| 10 | 30.3 | |
| 50 | 31.4 |
Volume of Distribution Studies
The steady-state volume of distribution (Vss) of methylnaltrexone is approximately 1.1 L/kg. fda.govnih.gov Following an intravenous dose in healthy male subjects, the volume of distribution (expressed as Varea) was reported to be 7.92 ± 1.54 L/kg. fda.gov This indicates that the drug is well distributed throughout the tissues with minimal protein binding. fda.gov
Biotransformation and Elimination Pathways
The metabolism and excretion of Methylnaltrexone have been elucidated through various preclinical and clinical investigations.
Identification and Characterization of Metabolites (e.g., Methyl-6-naltrexol Isomers, Methylnaltrexone Sulfate)
Methylnaltrexone is metabolized to a limited extent. nih.gov The primary metabolic pathways involve sulfation and reduction. fda.govfda.gov The main metabolites identified are methylnaltrexone sulfate (M2), methyl-6α-naltrexol (M4), and methyl-6β-naltrexol (M5). fda.govinvivochem.com The formation of these metabolites is catalyzed by sulfotransferase enzymes (SULT1E1 and SULT2A1) and aldoketo reductase 1C enzymes. fda.gov N-demethylation to form naltrexone (B1662487) is not a significant metabolic pathway. drugbank.comfda.govnih.govpfizer.com
The systemic exposure to these metabolites is more significant after oral administration compared to subcutaneous injection. fda.gov Following a 450 mg oral dose, the AUC ratios of methylnaltrexone-sulfate, methyl-6α-naltrexol, and methyl-6β-naltrexol to the parent drug were 79%, 38.5%, and 21.4%, respectively. fda.gov In contrast, after a 12 mg subcutaneous dose, these ratios were 30%, 19%, and 9%. fda.gov The role of cytochrome P450 enzymes in the metabolism of Methylnaltrexone is not considered substantial. fda.gov
Table 2: Systemic Exposure of Methylnaltrexone Metabolites
| Administration Route | Methylnaltrexone Sulfate (AUC Ratio to Parent Drug) | Methyl-6α-naltrexol (AUC Ratio to Parent Drug) | Methyl-6β-naltrexol (AUC Ratio to Parent Drug) |
|---|---|---|---|
| Oral (450 mg) | 79% | 38.5% | 21.4% |
| Subcutaneous (12 mg) | 30% | 19% | 9% |
Renal and Biliary Excretion Mechanisms
Preclinical and clinical research indicates that Methylnaltrexone, (17S)- is eliminated from the body through both renal and fecal routes, primarily as the unchanged parent drug. Following intravenous administration, approximately 54% of the dose is recovered in the urine, with about 17% found in the feces. fda.gov This suggests that both renal and biliary excretion are significant pathways.
The renal clearance of methylnaltrexone is estimated to be approximately four to five times higher than the creatinine (B1669602) clearance rate. fda.gov This disparity suggests that its elimination in the kidneys is not solely dependent on glomerular filtration but also involves active tubular secretion. fda.gov
While biliary excretion is a notable route, the precise mechanisms and transporters involved have not been fully elucidated in preclinical models. However, in vitro studies have shown that methylnaltrexone and its primary metabolites (methylnaltrexone sulfate, methyl-6α-naltrexol, and methyl-6β-naltrexol) are not substrates for key hepatic and intestinal transporters such as OATP1B1, OATP1B3, P-gp, and MRP2. fda.gov This suggests their role in the biliary clearance of methylnaltrexone may be limited.
Interspecies Differences in Metabolism and Excretion
Significant interspecies differences have been observed in the metabolism of Methylnaltrexone, (17S)-. While the compound is not extensively metabolized in humans, the extent of biotransformation is considerably higher in species like mice. nih.govnih.gov
The primary distinction lies in the dominant metabolic pathways. In humans, sulfation and carbonyl reduction are the main routes. nih.gov In contrast, glucuronidation represents a major metabolic pathway in mice, rats, and dogs. nih.govnih.gov
These differing pathways result in distinct metabolite profiles across species.
Mice: Circulating and urinary metabolites include methyl-6β-naltrexol (M5), MNTX-3-glucuronide (M9), 2-hydroxy-3-O-methyl MNTX (M6), and its glucuronide (M10). nih.govnih.gov
Rats: Observed metabolites include methylnaltrexone-3-sulfate (M2), M5, M6, and M9. nih.govnih.gov
Dogs: Preclinical studies show that dogs produce only a single metabolite, MNTX-3-glucuronide (M9). nih.govnih.gov
This highlights the importance of selecting appropriate animal models in preclinical research to accurately predict human metabolism and disposition.
| Species | Primary Metabolic Pathways | Key Metabolites Identified | Reference |
|---|---|---|---|
| Human | Sulfation, Carbonyl Reduction | Methylnaltrexone-3-sulfate (M2), Methyl-6α-naltrexol (M4), Methyl-6β-naltrexol (M5) | nih.gov |
| Mouse | Glucuronidation, Carbonyl Reduction, Hydroxylation/Methylation | M5, MNTX-3-glucuronide (M9), 2-hydroxy-3-O-methyl MNTX (M6), M6-glucuronide (M10) | nih.govnih.gov |
| Rat | Sulfation, Glucuronidation, Carbonyl Reduction, Hydroxylation/Methylation | M2, M5, M6, M9 | nih.govnih.gov |
| Dog | Glucuronidation | MNTX-3-glucuronide (M9) | nih.govnih.gov |
Peripheral Pharmacodynamic Assessments in Animal Models
Gastrointestinal Motility and Transit Regulation
In various animal models, Methylnaltrexone, (17S)- has been shown to effectively antagonize the inhibitory effects of opioids on gastrointestinal function. Opioids delay gastrointestinal transit by acting on peripheral μ-opioid receptors in the gut wall. scienceopen.com Preclinical studies in rats, horses, and rabbits demonstrate that methylnaltrexone can reverse this opioid-induced delay. nih.govfda.govmadbarn.com
In a study using healthy rabbits, buprenorphine administration significantly prolonged gastrointestinal transit time and decreased fecal output. nih.gov In horses, methylnaltrexone was found to mitigate the gastrointestinal stasis associated with morphine administration. madbarn.com Similarly, in rat models, methylnaltrexone inhibits morphine-induced effects on the duodenal smooth muscle and gastric transit time. fda.gov These findings from animal models confirm that by selectively blocking peripheral μ-opioid receptors, methylnaltrexone can restore normal gastrointestinal motility without affecting central opioid-mediated analgesia. nih.gov
Modulation of Opioid-Induced Emesis
The emetic effects of opioids are believed to be mediated by receptors located on the peripheral side of the blood-brain barrier. Preclinical research in dogs has explored the potential of Methylnaltrexone, (17S)- to counteract this effect. In these studies, methylnaltrexone demonstrated a dose-related antagonism of morphine-induced emesis. nih.gov Intramuscular or intravenous administration of methylnaltrexone was shown to completely block the emetic effect of a morphine challenge for approximately 60 minutes. nih.gov
Further studies in dogs showed that while methylnaltrexone alone did not block apomorphine-induced emesis, its combination with morphine reduced emesis induced by apomorphine (B128758) and blocked emesis induced by cisplatin. nih.gov These results support the hypothesis that the emetic action of morphine is peripherally mediated, while its antiemetic action is central. By blocking the peripheral emetic effects, methylnaltrexone can unmask the central antiemetic properties of morphine. nih.gov
Effects on Other Peripheral Opioid-Mediated Functions (e.g., Pruritus, Urinary Retention)
The peripheral antagonist activity of Methylnaltrexone, (17S)- extends to other opioid-mediated functions outside of the gastrointestinal tract.
Urinary Retention: Opioids can cause urinary retention by decreasing detrusor muscle contraction and the sensation of bladder fullness. Research suggests that peripheral mechanisms play a significant role in this dysfunction. nih.gov Studies have shown that methylnaltrexone can reverse opioid-induced urinary retention, indicating that it effectively antagonizes opioid receptors in the urinary bladder. nih.govresearchgate.net
Pruritus: The effect of methylnaltrexone on opioid-induced pruritus (itching) appears to depend on the underlying mechanism. A study involving healthy human volunteers demonstrated that oral methylnaltrexone could effectively reduce the sensation of "skin itch" following intravenous morphine administration, suggesting a benefit for peripherally mediated pruritus. medscape.com However, its limited ability to cross the blood-brain barrier makes it less effective for centrally mediated pruritus. medscape.com This was supported by a clinical trial where it was generally ineffective against pruritus induced by intrathecal morphine, which has a more central mechanism of action. nih.gov
| Peripheral Opioid-Mediated Function | Animal Model/Study Type | Observed Effect of Methylnaltrexone, (17S)- | Reference |
|---|---|---|---|
| Gastrointestinal Motility | Rat, Horse, Rabbit | Reverses opioid-induced delay in GI transit and stasis | nih.govfda.govmadbarn.com |
| Opioid-Induced Emesis | Dog | Dose-dependently blocks morphine-induced emesis | nih.gov |
| Urinary Retention | Human volunteer studies (in lieu of direct animal models) | Reverses remifentanil-induced urinary retention | nih.govresearchgate.net |
| Pruritus (Itching) | Human volunteer study | Reduced morphine-induced "skin itch," suggesting efficacy for peripheral mechanisms | medscape.com |
Cardiac Electrophysiological Effects in Isolated Myocardial Preparations
Preclinical evaluation of the cardiac electrophysiological profile of Methylnaltrexone, (17S)- has been conducted using various in vitro models, including isolated cardiac tissues and cell-based assays for specific ion channel currents. These studies are essential for determining the potential of a compound to affect cardiac repolarization and action potential characteristics, which are critical for assessing proarrhythmic risk.
The research findings from these preclinical models indicate that Methylnaltrexone, (17S)- has a low potential for clinically significant disruption of cardiac electrophysiology at therapeutic concentrations.
In an in vitro assay assessing the human ether-à-go-go-related gene (hERG) potassium ion channel, which is crucial for cardiac repolarization, Methylnaltrexone, (17S)- demonstrated a concentration-dependent inhibition of the hERG current. However, the half-maximal inhibitory concentration (IC50) was determined to be greater than 1000 µM, a concentration substantially higher than clinically relevant plasma levels. fda.gov
| Concentration (µM) | Inhibition of hERG Current (%) |
| 30 | 1% |
| 100 | 12% |
| 300 | 13% |
| 1000 | 40% |
Data sourced from in vitro human cardiac potassium ion channel (hERG) assay. fda.gov
Studies on isolated dog Purkinje fibers revealed that Methylnaltrexone, (17S)- caused prolongations in the action potential duration (APD). The highest concentration tested in this model was 10 µM. fda.gov In contrast, experiments conducted on isolated rabbit Purkinje fibers showed that Methylnaltrexone, (17S)- did not have an effect on the action potential duration at concentrations up to 100 µM when compared to a vehicle control. fda.gov
| Preparation | Methylnaltrexone, (17S)- Concentration | Observed Effect on Action Potential Duration (APD) |
| Isolated Dog Purkinje Fibers | ≤ 10 µM | Prolongation |
| Isolated Rabbit Purkinje Fibers | ≤ 100 µM | No Effect |
Comparative effects of Methylnaltrexone, (17S)- on action potential duration in different isolated myocardial preparations. fda.gov
Mechanisms of Central Nervous System Exclusion
Structural Determinants of Blood-Brain Barrier (BBB) Impermeability
The primary reason for Methylnaltrexone (B1235389), (17S)-'s exclusion from the central nervous system (CNS) lies in its inherent molecular structure, which dictates its physicochemical properties. These properties are unfavorable for passive diffusion across the tightly regulated BBB.
Methylnaltrexone, (17S)- is a quaternary amine derivative of the opioid antagonist naltrexone (B1662487). nih.govnih.gov It is synthesized by adding a methyl group to the sole nitrogen atom of the naltrexone molecule. nih.gov This chemical modification results in a molecule with a permanent positive charge on the nitrogen atom. nih.gov The presence of this charged quaternary amine group significantly increases the polarity of the molecule. nih.govnih.gov Highly polar compounds are generally unable to pass through the lipid-rich cell membranes of the endothelial cells that form the BBB, which favors the passage of small, lipophilic molecules. nih.govresearchgate.net Consequently, the high polarity of Methylnaltrexone, (17S)- is a major structural determinant that restricts its diffusion from the bloodstream into the brain. nih.govresearchgate.net
A direct consequence of its increased polarity is the low lipid solubility (lipophilicity) of Methylnaltrexone, (17S)-. nih.govresearchgate.net The BBB's endothelial cells are joined by tight junctions that prevent paracellular transport, forcing most molecules to pass directly through the cell membranes via transcellular diffusion. This process is highly dependent on a molecule's ability to dissolve in the lipid bilayer of the membranes. Due to its charged nature and resultant high polarity, Methylnaltrexone, (17S)- has a very limited capacity to partition into and diffuse across these lipid environments. nih.govresearchgate.net This low lipophilicity is a critical factor that contributes to its inability to achieve significant concentrations within the CNS. nih.gov
Role of Efflux Transporters in Restricting CNS Penetration
In addition to passive diffusion, the BBB is equipped with a variety of active efflux transporters that protect the brain by pumping xenobiotics back into the bloodstream. These transporters, particularly members of the ATP-binding cassette (ABC) superfamily, are crucial in limiting the CNS penetration of many pharmaceutical agents.
P-glycoprotein (P-gp), also known as ABCB1, is one of the most well-characterized efflux transporters at the BBB. It actively removes a wide range of substrates from the brain endothelial cells. However, extensive research has demonstrated that Methylnaltrexone, (17S)- and its metabolites are not substrates for P-gp. nih.gov This indicates that the exclusion of Methylnaltrexone, (17S)- from the CNS is not dependent on P-gp-mediated efflux but is instead overwhelmingly dictated by its physicochemical properties that prevent it from crossing the BBB in the first place.
The ABC transporter superfamily includes other key efflux pumps at the BBB, such as the Breast Cancer Resistance Protein (BCRP, or ABCG2) and various Multidrug Resistance-Associated Proteins (MRPs). nih.govnih.govnih.gov These transporters are responsible for the efflux of a diverse array of molecules. nih.govnih.gov While the interaction of many drugs with these transporters is an active area of investigation, specific studies detailing the interaction between Methylnaltrexone, (17S)- and ABC transporters other than P-gp are not extensively reported in the scientific literature. The current understanding is that its profound polarity and low lipid solubility are the principal factors for its CNS exclusion, independent of efflux transporter activity.
Comparative Analysis of Methylnaltrexone, (17S)- with Other Opioid Antagonists Regarding BBB Permeability
The unique profile of Methylnaltrexone, (17S)- can be further understood by comparing its BBB permeability with that of its parent compound, naltrexone, and other peripherally acting mu-opioid receptor antagonists (PAMORAs).
Naltrexone : The parent compound of Methylnaltrexone, (17S)-, naltrexone is a tertiary amine that is less polar and more lipophilic. These properties allow it to readily cross the BBB, where it exerts its opioid antagonist effects centrally, which can lead to the precipitation of withdrawal symptoms in opioid-dependent individuals. researchgate.netumem.org The key difference is the absence of the charged quaternary methyl group that renders Methylnaltrexone, (17S)- impermeable to the BBB. researchgate.net
Naloxegol : This PAMORA is a pegylated derivative of naloxone (B1662785). Its exclusion from the CNS is attributed to several factors: its large molecular size, its polar nature, and, importantly, its function as a substrate for the P-gp efflux pump. nih.govnih.gov The reliance on P-gp for CNS exclusion is a distinct mechanistic difference from Methylnaltrexone, (17S)-, which is not a P-gp substrate. nih.govnih.gov
Naldemedine (B609404) : A derivative of naltrexone, naldemedine features the addition of a large side chain that increases both its molecular weight and polarity, thereby limiting its ability to cross the BBB. nih.govnih.gov Unlike Methylnaltrexone, (17S)-, naldemedine is a substrate for P-gp. nih.gov However, studies suggest that its primary exclusion from the brain is due to its limited passive permeability rather than P-gp efflux. nih.gov
The following table provides a comparative summary of the physicochemical and biological properties that determine the BBB permeability of these opioid antagonists.
| Compound | Parent Molecule | Key Structural Modification | Polarity / Lipophilicity | P-gp Substrate | Primary CNS Exclusion Mechanism |
| Methylnaltrexone, (17S)- | Naltrexone | N-methylation (Quaternary Amine) | High Polarity, Low Lipophilicity | No | Physicochemical barrier (high polarity) |
| Naltrexone | N/A | Tertiary Amine | Lower Polarity, Higher Lipophilicity | No | N/A (Crosses BBB) |
| Naloxegol | Naloxone | Pegylation | High Polarity, Large Size | Yes | Physicochemical barrier and P-gp efflux |
| Naldemedine | Naltrexone | Addition of large side chain | High Polarity, Large Size | Yes | Primarily physicochemical barrier |
Structure Activity Relationship Sar Studies
Impact of N-Methylation on Receptor Binding and Peripheral Restriction
The defining structural feature of methylnaltrexone (B1235389) is the quaternization of the nitrogen atom at position 17 of the naltrexone (B1662487) scaffold by the addition of a methyl group. nih.govresearchgate.netresearchgate.net This N-methylation imparts a permanent positive charge to the molecule, which is the primary determinant of its peripheral selectivity. nih.govresearchgate.netsemanticscholar.org Unlike its parent compound, naltrexone, which is lipophilic and readily enters the central nervous system (CNS), the charge and increased polarity of methylnaltrexone significantly restrict its ability to cross the blood-brain barrier. nih.govnih.gov This ensures that its antagonist effects are confined to peripheral opioid receptors, primarily in the gastrointestinal tract, without interfering with the centrally mediated analgesic effects of opioids. nih.govdrugbank.comnih.gov
Despite this significant alteration, N-methylation does not abolish the molecule's affinity for the mu-opioid receptor. Methylnaltrexone retains a high binding affinity for these receptors, which is essential for its function as an antagonist. nih.gov The quaternary ammonium (B1175870) group plays a critical role in the ligand-receptor interaction, allowing the molecule to effectively block the receptor and prevent its activation by opioid agonists.
Correlation Between Molecular Modifications and Pharmacological Activity
Beyond N-methylation, SAR studies have explored other modifications to the naltrexone structure to understand their influence on pharmacological activity. These studies have provided a deeper understanding of the structural requirements for potent and peripherally selective opioid antagonism.
N-Substituent: The nature of the substituent on the nitrogen atom is a key factor. While the N-methylcyclopropyl group of naltrexone provides a strong foundation, alterations to this group can modulate receptor binding and activity. mdpi.com For instance, exchanging the N-methyl group in morphine with an N-allyl group was a foundational discovery in the development of opioid antagonists. mdpi.com In the case of methylnaltrexone, the specific combination of the N-methyl and N-cyclopropylmethyl groups contributes to its high-affinity binding.
C-6 Position: Modifications at the C-6 position of the morphinan (B1239233) ring also impact the pharmacological profile. The reduction of the 6-keto group of naltrexone to a 6-hydroxyl group results in methyl-6-naltrexol isomers. researchgate.net The stereochemistry of this hydroxyl group (alpha or beta) can influence the binding affinity and efficacy of the compound. These metabolic conversions are a minor pathway for methylnaltrexone. researchgate.net
The following table summarizes the key structural modifications and their general impact on pharmacological activity:
| Modification Site | Structural Change | Impact on Pharmacological Activity |
| N-17 Position | Addition of a methyl group (Quaternization) | Confers a permanent positive charge, leading to peripheral restriction by limiting blood-brain barrier penetration. Maintains high mu-opioid receptor antagonist activity. nih.govresearchgate.netsemanticscholar.orgnih.gov |
| N-17 Substituent | Variation of the alkyl group | Modulates receptor affinity and can shift the activity profile from antagonism to agonism. mdpi.com |
| C-6 Position | Reduction of the keto group to a hydroxyl group | Can influence binding affinity and efficacy. Stereochemistry of the hydroxyl group is a significant factor. researchgate.net |
Stereochemical Influences on Opioid Receptor Antagonism
Stereochemistry is a critical factor in the pharmacological activity of methylnaltrexone. The quaternization of the nitrogen atom introduces a chiral center, resulting in two stereoisomers: (17R)-methylnaltrexone and (17S)-methylnaltrexone.
It has been demonstrated that the opioid antagonist activity of methylnaltrexone resides almost exclusively in the (17S)-isomer. This stereoselectivity is a clear indication of the highly specific three-dimensional interaction between the drug molecule and the opioid receptor. The spatial arrangement of the atoms in the (17S)-isomer allows for an optimal fit into the receptor's binding pocket, leading to potent antagonism. Conversely, the (17R)-isomer exhibits significantly weaker antagonist activity.
This pronounced difference in activity between the two stereoisomers underscores the importance of a precise molecular geometry for effective receptor blockade. The development and clinical use of methylnaltrexone, therefore, focuses on the (17S)-isomer to ensure maximal therapeutic effect.
The following table highlights the differential activity of the methylnaltrexone stereoisomers:
| Stereoisomer | Relative Opioid Receptor Antagonist Activity |
| (17S)-Methylnaltrexone | High |
| (17R)-Methylnaltrexone | Low |
Advanced Research Applications and Emerging Biological Targets
Methylnaltrexone (B1235389), (17S)- in Cancer Biology Research
Methylnaltrexone, (17S)-, a peripherally acting µ-opioid receptor antagonist, has garnered significant attention in cancer biology research due to the increasing evidence implicating the µ-opioid receptor in tumor progression.
Functional µ-opioid receptors (MORs) are expressed in a variety of cancer cell lines and patient-derived tumor samples. nih.gov Upregulation of these receptors has been observed in numerous cancers, including esophageal, colon, non-small cell lung cancer (NSCLC), breast, gastric, liver, prostate, and laryngeal cancers. nih.gov For instance, studies have reported that µ-opioid receptor expression indices are five to ten times higher in NSCLC and four times higher in prostate cancer compared to healthy tissues. researchgate.net
Endogenous opioids, produced by the body or by cancer cells themselves, can act as agonists for these receptors, creating autocrine or paracrine loops that drive tumor progression. researchgate.net The constitutive activity of these receptors, even in the absence of an external agonist, can also contribute to enhanced signaling and downstream regulation. researchgate.net
Table 1: Expression of μ-Opioid Receptors in Various Cancer Types
| Cancer Type | Level of Expression Compared to Healthy Tissue | Associated Clinical Outcome |
| Non-Small Cell Lung Cancer (NSCLC) | 5-10 fold higher | Increased tumor growth and metastasis |
| Prostate Cancer | 4 fold higher | Worse progression-free and overall survival |
| Hepatocellular Carcinoma | Upregulated | Shorter recurrence-free and overall survival |
| Gastric Cancer | Upregulated | Shorter recurrence-free and overall survival |
| Laryngeal Squamous Cell Carcinoma | Upregulated | Reduced disease-free and overall survival |
| Breast Cancer | Upregulated | Associated with nodal metastasis |
| Colon Cancer | Upregulated | - |
| Esophageal Cancer | Upregulated | - |
In vitro studies have provided crucial insights into the role of µ-opioid receptors in cancer cell behavior and the potential of antagonists like Methylnaltrexone, (17S)- to counteract these effects. The activation of MORs by agonists has been shown to promote the proliferation of various cancer cell lines. nih.gov Conversely, the use of MOR antagonists or the downregulation of MOR expression using siRNA has been demonstrated to suppress cell proliferation, migration, and invasion. nih.gov
For example, in hepatocellular carcinoma cell lines, overexpression of MORs enhances cell growth and metastasis, while MOR antagonists inhibit these processes. nih.gov Similarly, MOR antagonists have been shown to inhibit the proliferation of breast cancer cells. nih.gov The silencing of MORs has also been found to significantly suppress cell proliferation in colorectal cancer cell lines. nih.gov These findings suggest that blocking the µ-opioid receptor with antagonists such as Methylnaltrexone, (17S)- could be a viable strategy to inhibit key processes in tumor progression.
Animal models have been instrumental in validating the in vitro findings and demonstrating the potential of µ-opioid receptor antagonism in a more complex biological system. Studies using mouse models of cancer have shown that the administration of µ-opioid receptor antagonists can lead to a reduction in tumor growth and metastasis.
For instance, in a study involving µOR-deficient mice, a marked reduction in tumor growth was observed compared to wild-type mice. frontiersin.org This effect was attributed to the inhibition of melanoma-secreted β-endorphin's suppressive effects on anti-cancer immune cells. frontiersin.org Furthermore, siRNA-mediated downregulation of the µ-opioid receptor has been shown to inhibit tumor growth in vivo in both breast and liver cancer models. frontiersin.org These preclinical studies provide a strong rationale for investigating the therapeutic potential of peripherally restricted µ-opioid receptor antagonists like Methylnaltrexone, (17S)- in suppressing tumor growth and metastasis.
The anti-cancer effects of µ-opioid receptor antagonism are mediated through the modulation of several key molecular pathways involved in cancer progression. One of the critical processes influenced by MOR signaling is the epithelial-mesenchymal transition (EMT). EMT is a cellular program that allows epithelial cells to acquire mesenchymal features, leading to increased motility, invasiveness, and resistance to apoptosis, all of which are hallmarks of metastatic cancer. nih.gov
Activation of MORs can promote EMT, thereby facilitating cancer cell invasion and metastasis. nih.gov Conversely, blocking MOR signaling can inhibit this process. The signaling pathways implicated in MOR-mediated cancer progression are complex and involve crosstalk with other critical receptor systems, such as the epidermal growth factor receptor (EGFR). nih.gov Activation of MORs can lead to the phosphorylation of downstream signaling molecules like MAPK, ERK, and AKT, which are crucial for cell proliferation, survival, and migration. nih.govresearchgate.net By blocking the initial activation of the µ-opioid receptor, Methylnaltrexone, (17S)- can potentially inhibit these downstream signaling cascades and their pro-cancer effects.
Exploration of Opioid Receptor Involvement in Non-Gastrointestinal Physiological Systems
While the primary clinical application of Methylnaltrexone, (17S)- is related to its effects on the gastrointestinal system, the widespread distribution of opioid receptors suggests their involvement in a multitude of other physiological processes. Opioid receptors, including the µ-subtype, are found on various immune cells, and their activation can have immunosuppressive effects. nih.gov Opioids can suppress the activity of natural killer (NK) cells, impair T and B-cell responses, and affect neutrophil and macrophage phagocytosis. nih.gov These effects on the tumor microenvironment can contribute to accelerated tumor progression. nih.gov
Furthermore, opioid receptors are involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Morphine administration has been shown to alter the production of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. nih.gov The presence and functional significance of opioid receptors in these non-gastrointestinal systems open up new avenues of research to explore the broader physiological and pathological roles of these receptors and the potential therapeutic applications of their antagonists.
Theoretical Considerations for CNS Effects Under Compromised BBB Conditions
Methylnaltrexone, (17S)- is designed to be peripherally restricted, meaning it does not readily cross the blood-brain barrier (BBB) under normal physiological conditions. This is due to its quaternary ammonium (B1175870) structure, which imparts a permanent positive charge and increases its polarity. However, in certain pathological conditions, the integrity of the BBB can be compromised. Conditions such as brain tumors, traumatic brain injury, stroke, and neuroinflammatory diseases can lead to a "leaky" BBB.
In such scenarios, it is theoretically possible that peripherally restricted drugs like Methylnaltrexone, (17S)- could gain access to the central nervous system (CNS). If Methylnaltrexone, (17S)- were to cross a compromised BBB, it could antagonize µ-opioid receptors in the brain. This could potentially interfere with the central analgesic effects of opioid medications. It is important to emphasize that this is a theoretical consideration, and further research is needed to understand the extent to which Methylnaltrexone, (17S)- might penetrate the CNS under conditions of a compromised BBB and the clinical implications of such an event.
Mechanistic Drug Drug Interaction Research
In vitro and In vivo Evaluations of Cytochrome P450 Enzyme Modulation
The potential for methylnaltrexone (B1235389) to alter the metabolism of co-administered drugs via inhibition or induction of cytochrome P450 (CYP) enzymes has been thoroughly investigated through a series of in vitro and in vivo studies.
In vitro studies have demonstrated that methylnaltrexone does not significantly inhibit or induce the activity of several key CYP450 enzymes. fda.govnih.gov These enzymes are responsible for the metabolism of a wide range of commonly prescribed medications. The findings indicate a low likelihood of clinically significant pharmacokinetic interactions when methylnaltrexone is co-administered with drugs that are substrates for these particular enzymes.
Specifically, in vitro assessments using human liver microsomes showed that methylnaltrexone and its primary metabolites, methylnaltrexone sulfate (B86663), methyl-6α-naltrexol, and methyl-6β-naltrexol, did not cause direct, time-dependent, or metabolism-dependent inhibition of CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4/5 activity at concentrations up to 4500 ng/mL, 1000 ng/mL, and 500 ng/mL, respectively. fda.gov The role of CYP enzymes in the metabolism of methylnaltrexone itself is not considered substantial. fda.gov
| CYP Isoform | Methylnaltrexone Inhibition Profile | Metabolite Inhibition Profile (methylnaltrexone sulfate, methyl-6α-naltrexol, methyl-6β-naltrexol) |
|---|---|---|
| CYP1A2 | No significant inhibition | No direct, time-dependent, or metabolism-dependent inhibition |
| CYP2A6 | No significant inhibition | Not specified in provided results |
| CYP2B6 | No significant inhibition | No direct, time-dependent, or metabolism-dependent inhibition |
| CYP2C9 | No significant inhibition | No direct, time-dependent, or metabolism-dependent inhibition |
| CYP2C19 | No significant inhibition | No direct, time-dependent, or metabolism-dependent inhibition |
| CYP3A4 | No significant inhibition | No direct, time-dependent, or metabolism-dependent inhibition |
Methylnaltrexone has been identified as a weak inhibitor of CYP2D6. drugbank.com However, this weak inhibitory effect is not considered to be clinically significant. An in vivo study further corroborated the minimal impact of methylnaltrexone on CYP2D6 activity. In a Phase I, randomized, open-label trial involving healthy volunteers, the administration of methylnaltrexone did not affect the metabolism of dextromethorphan, a sensitive CYP2D6 substrate. nih.gov
Interactions with Organic Cation Transporters (OCTs)
Investigations into the interaction of methylnaltrexone with drug transporters have revealed that it is a substrate for organic cation transporters OCT1 and OCT2. fda.gov In vitro studies have also examined the inhibitory potential of methylnaltrexone on these transporters. For OCT2, the half-maximal inhibitory concentration (IC50) was estimated to be greater than 100 µM. fda.gov For OCT1, the estimated IC50 was greater than 10 µM. fda.gov Based on the maximum plasma concentrations (Cmax) observed in clinical settings and these estimated IC50 values, it is considered unlikely that there will be any clinically significant in vivo inhibition of these transporters by methylnaltrexone or its metabolites. fda.gov
| Transporter | Estimated IC50 |
|---|---|
| OCT1 | > 10 µM |
| OCT2 | > 100 µM |
Lack of Interaction with Efflux Transporter Substrates (e.g., P-glycoprotein)
Methylnaltrexone has been evaluated for its potential to interact with the efflux transporter P-glycoprotein (P-gp). In vitro studies have demonstrated that methylnaltrexone is not a substrate for P-gp. fda.gov This is a significant characteristic, as P-gp is involved in the transport of many drugs, and being a non-substrate reduces the likelihood of certain drug-drug interactions.
Furthermore, methylnaltrexone was investigated as an inhibitor of P-gp and other efflux transporters. The results indicated that methylnaltrexone did not inhibit P-gp or the Breast Cancer Resistance Protein (BCRP) at concentrations up to 500 µM, nor did it inhibit Multidrug Resistance-Associated Protein 2 (MRP2) at concentrations up to 100 µM. fda.gov This lack of inhibitory activity on key efflux transporters further supports the low potential for methylnaltrexone to cause clinically relevant drug-drug interactions mediated by these pathways.
Future Directions and Unexplored Research Avenues
Development of Novel Methylnaltrexone (B1235389), (17S)- Analogs with Enhanced Specificity or Modified Pharmacokinetics
The core structure of Methylnaltrexone, (17S)-, a quaternary derivative of naltrexone (B1662487), serves as a foundational template for the next generation of PAMORAs. nih.gov The primary medicinal chemistry approach to achieving peripheral restriction has been the quaternarization of centrally acting opioid antagonists. nih.gov This modification introduces a permanent positive charge, increasing polarity and hydrophilicity, which limits passage across the lipid-rich blood-brain barrier. nih.govresearchgate.net Future research endeavors are focused on synthesizing novel analogs that offer improved therapeutic profiles.
Key objectives for the development of new analogs include:
Enhanced Receptor Specificity: While Methylnaltrexone, (17S)- is selective for the µ-opioid receptor, designing analogs with even greater specificity could potentially reduce off-target effects. nih.gov Furthermore, exploring multifunctional ligands that interact with other peripheral opioid receptors, such as kappa (κ) and delta (δ) receptors, might offer new therapeutic benefits or a more nuanced modulation of GI function. duke.edu
Modified Pharmacokinetics: The current pharmacokinetic profile of Methylnaltrexone, (17S)- is well-characterized, with minimal metabolism and both renal and non-renal elimination pathways. nih.gov However, developing analogs with altered pharmacokinetic properties, such as a longer half-life for less frequent dosing or modified absorption and distribution characteristics, could improve patient convenience and compliance. Structure-activity relationship (SAR) studies are crucial in identifying the specific structural modifications that influence these parameters. lboro.ac.uk
Improved Oral Bioavailability: The oral formulation of Methylnaltrexone, (17S)- has a relatively high pharmacokinetic variability. fda.gov The design of new analogs inherently more suited for oral absorption is a significant area of research. This involves creating molecules that can better withstand the environment of the GI tract and permeate the intestinal epithelium more efficiently without compromising their peripheral restriction.
Research into novel multifunctional opioid peptides has shown promise in providing peripheral pain relief with fewer side effects compared to traditional opioids. duke.edu This approach, which involves fusing parts of naturally occurring peptides, could inspire the design of new, complex analogs of existing small molecules like Methylnaltrexone, (17S)-. duke.edu
Comprehensive Mapping of Peripheral Opioid Receptor Distribution and Function
A deeper understanding of the peripheral opioid system is fundamental to advancing the therapeutic application of drugs like Methylnaltrexone, (17S)-. Opioid receptors are not only located in the central nervous system but are also widely distributed throughout peripheral tissues, including the GI tract, immune cells, and the peripheral nervous system. nih.govnih.gov While it is established that µ-opioid receptors in the enteric nervous system are the primary target for treating OIC, the precise roles and distribution of all opioid receptor subtypes in the periphery are not fully elucidated. nih.govnih.gov
Future research should focus on:
High-Resolution Receptor Mapping: Utilizing advanced imaging and molecular techniques to create a detailed map of µ-, κ-, and δ-opioid receptor distribution in the human GI tract, from the stomach to the colon. Studies have confirmed that all three receptor types are expressed by myenteric and submucosal neurons, but their density and specific neuronal co-localization can vary. nih.govfrontiersin.org
Functional Characterization: Elucidating the specific physiological functions mediated by each receptor subtype in the gut. For instance, µ- and δ-receptors are known to inhibit acetylcholine (B1216132) release from motorneurons, reducing propulsive motility, and also inhibit secretomotor neurons, reducing fluid secretion. nih.gov Kappa receptors also contribute to the inhibition of neurotransmitter release. nih.gov Understanding these distinct and overlapping functions could allow for the development of more targeted therapies.
Pathophysiological Changes: Investigating how the expression and function of peripheral opioid receptors change in different disease states, such as inflammatory bowel disease or chronic idiopathic constipation. This knowledge could open new therapeutic indications for existing or novel PAMORAs.
Peripherally restricted κ- and δ-opioid receptor agonists are being explored as promising targets for treating inflammatory, visceral, and neuropathic pain, as they may offer analgesia with a lower abuse potential and different side effect profiles than µ-opioid agonists. researchgate.netnih.govpatsnap.comhealthline.com A comprehensive map of these receptors is critical to harnessing their therapeutic potential.
Table 1: Distribution and Function of Opioid Receptors in the Gastrointestinal Tract
| Receptor Type | Location in GI Tract | Primary Function in GI Tract |
|---|---|---|
| Mu (µ) | Myenteric and submucosal neurons, immune cells, epithelial cells. nih.govfrontiersin.org | Inhibits propulsive motility, decreases intestinal secretion, primary mediator of OIC. nih.gov |
| Kappa (κ) | Myenteric and submucosal neurons, dorsal root ganglion. nih.govresearchgate.net | Inhibits neurotransmitter release, modulates visceral pain. nih.govresearchgate.net |
| Delta (δ) | Myenteric and submucosal neurons. nih.gov | Inhibits motility and secretion, may play a role in inflammatory states. nih.govresearchgate.net |
Application of Advanced Preclinical Models for Mechanistic Insights
Translating basic research findings into clinical applications requires robust preclinical models that accurately mimic human physiology. Traditional animal models have been invaluable but often fail to predict human responses perfectly. nih.gov The emergence of advanced in vitro models, particularly organ-on-a-chip (OOC) technology, offers a powerful new avenue for studying the mechanism of action of drugs like Methylnaltrexone, (17S)- with greater human relevance. mdpi.comfrontiersin.org
Future research can leverage these models to:
Model Opioid-Induced Bowel Dysfunction: Gut-on-a-chip (GOAC) devices, which co-culture human intestinal epithelial cells and endothelial cells in a microfluidic device that simulates peristalsis, can be used to create a high-fidelity model of the human intestinal barrier. frontiersin.org By introducing opioids to the system, researchers can directly study the molecular and cellular changes that lead to reduced motility and secretion, and then assess the ability of Methylnaltrexone, (17S)- or its analogs to reverse these effects.
Investigate Drug-Tissue Interactions: OOC systems allow for the precise control of the cellular microenvironment and real-time monitoring of cellular responses. researchgate.net This can provide detailed mechanistic insights into how PAMORAs interact with enteric neurons and other cell types, and how they modulate signaling pathways.
High-Throughput Screening: The miniaturized format of OOCs makes them suitable for higher-throughput screening of novel Methylnaltrexone, (17S)- analogs. fiercebiotech.com This could accelerate the identification of lead compounds with improved efficacy or pharmacokinetic properties. fiercebiotech.com Multi-organ-on-a-chip systems that include liver and gut components can also be used to study drug metabolism and gut-liver interactions simultaneously. nih.govmdpi.comgrantome.com
These advanced models provide a crucial platform for exploring complex physiological questions and can help refine drug design and development, reducing the reliance on animal testing and potentially improving the success rate of clinical trials. mdpi.comresearchgate.net
Investigating Potential Prodrug Strategies for Methylnaltrexone, (17S)-
A prodrug is an inactive or minimally active compound that is chemically modified and becomes an active drug in vivo through enzymatic or chemical biotransformation. nih.govresearchgate.net This strategy is often employed to overcome undesirable drug properties, such as poor solubility, chemical instability, or low membrane permeability. nih.govnih.gov For Methylnaltrexone, (17S)-, a quaternary ammonium (B1175870) compound with inherently low lipid solubility, a prodrug approach represents a compelling, yet largely unexplored, research avenue. nih.gov
Potential applications of a prodrug strategy for Methylnaltrexone, (17S)- include:
Enhancing Oral Absorption: The permanent positive charge of Methylnaltrexone, (17S)- limits its passive diffusion across the intestinal epithelium, contributing to its low oral bioavailability. A prodrug could be designed by temporarily masking this charge with a bioreversible carrier molecule. This neutral prodrug would be more lipophilic, allowing for enhanced absorption from the GI tract. Once absorbed into the bloodstream, esterases or other enzymes would cleave the carrier, releasing the active, charged Methylnaltrexone, (17S)- molecule to act on peripheral opioid receptors.
Targeted Delivery: More sophisticated prodrug strategies could involve carriers that are substrates for specific enzymes or transporters located in the GI tract, potentially leading to more targeted drug release at the site of action.
The development of a successful prodrug is a complex process that requires careful design of the promoiety (the carrier) to ensure efficient cleavage and release of the parent drug without generating toxic byproducts. acs.org Investigating this strategy could lead to a more effective and convenient oral formulation of Methylnaltrexone, (17S)- or its future analogs, further improving the management of opioid-induced side effects.
Q & A
Q. How can preclinical studies optimize dosing regimens for (17S)-Methylnaltrexone to mirror human pharmacokinetics?
- Methodological Answer : Conduct allometric scaling from animal models (e.g., rodent-to-human) using body surface area. Adjust for species-specific metabolic rates (e.g., cytochrome P450 activity). Validate with physiologically based pharmacokinetic (PBPK) models, ensuring AUC0-24 and Cmax align with clinical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
